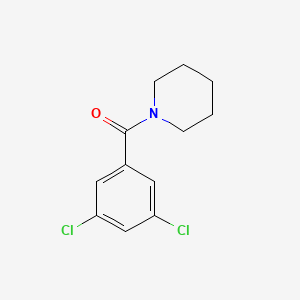

1-(3,5-DICHLOROBENZOYL)PIPERIDINE

Descripción

1-(3,5-Dichlorobenzoyl)piperidine is a benzoyl-substituted piperidine derivative characterized by two chlorine atoms at the 3- and 5-positions of the benzoyl ring. This compound has been primarily studied for its applications in organic synthesis and agrochemical uses. For instance, it serves as a key intermediate in the preparation of pyrazoline derivatives with mildewicidal properties, as documented in European Patent EP0035792 . The 3,5-dichloro substitution pattern on the benzoyl group contributes to its chemical stability and reactivity, enabling selective functionalization in synthetic pathways . While its direct pharmacological applications are less explored compared to analogs, its structural features make it a valuable candidate for comparative studies with other dichlorobenzoyl-containing compounds.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEQRWZEMGXQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorobenzoyl)piperidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-dichlorobenzoyl)piperidine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-Dichlorobenzoyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 1-(3,5-dichlorobenzoyl)piperidine.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted benzoyl piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(3,5-Dichlorobenzoyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3,5-dichlorobenzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

DCB = dichlorobenzoyl; MT = methylthiourea.

*MT = methylthiourea.

Impact of Chlorine Substitution Patterns

- 3,5-Dichloro Substitution : The symmetrical 3,5-dichloro arrangement enhances steric and electronic effects, favoring stability in agrochemical applications. For example, 1-(3,5-dichlorobenzoyl)piperidine-derived pyrazolines exhibit strong mildewicidal activity due to optimized interactions with fungal enzymes .

- 2,4-Dichloro Substitution: As seen in the Bis-(1-(2,4-DCB)-3-MT) iron (III) complex, the asymmetrical 2,4-substitution promotes charge transfer and metal-ligand coordination, enhancing anticancer activity. This complex demonstrated superior binding affinity (-7.76 kcal/mol) to ribonucleotide reductase compared to its non-metallated precursor (-6.24 kcal/mol) .

- 2,5-Dichloro Substitution : In ixazomib citrate, the 2,5-dichlorobenzoyl group contributes to proteasome inhibition via selective binding to the β5 subunit of the 20S proteasome, a mechanism critical for multiple myeloma treatment .

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic and Toxicity Data

| Compound | % HIA (Human Intestinal Absorption) | Caco2 Permeability (%) | Ames Test (Mutagenicity) |

|---|---|---|---|

| Bis-(1-(2,4-DCB)-3-MT) iron (III) | 97.80% | 53.64% | Mutagenic |

| 1-(2,4-Dichlorobenzoyl)-3-MT | 89.20% | 48.90% | Non-mutagenic |

- Mutagenicity in the Ames test for the iron complex highlights the need for structural optimization to mitigate toxicity .

Actividad Biológica

1-(3,5-Dichlorobenzoyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its role as an antagonist of the CCR5 receptor, which is crucial in the entry of HIV-1 into host cells. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₄Cl₂N

- Molecular Weight : Approximately 260.16 g/mol

- Structure : The compound features a piperidine ring substituted with a 3,5-dichlorobenzoyl group, enhancing its biological activity.

1-(3,5-Dichlorobenzoyl)piperidine primarily functions by blocking the CCR5 receptor. This action inhibits the entry of HIV-1 into host cells, presenting potential therapeutic applications in antiviral therapies. The compound has shown to form stable complexes with the CCR5 receptor, effectively preventing its activation and subsequent viral infection.

Biological Activities

The compound exhibits a range of biological activities beyond its antiviral properties:

- Antiviral Activity : Effective against HIV-1 by blocking CCR5 receptor interaction.

- Antimicrobial Properties : Similar piperidine derivatives have shown activity against various bacterial strains.

- Potential Anticancer Effects : Some studies suggest that modifications of piperidine derivatives can enhance anticancer activities .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of compounds related to 1-(3,5-Dichlorobenzoyl)piperidine:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(3-Chlorobenzoyl)piperidine | Chlorine at position 3 on benzene | Antiviral | Less potent than 1-(3,5-Dichlorobenzoyl)piperidine |

| 1-(4-Chlorobenzoyl)piperidine | Chlorine at position 4 on benzene | Antimicrobial | Different receptor selectivity |

| 1-(2-Hydroxy-3,5-dichlorobenzyl)piperidine | Hydroxyl group addition | Anticancer | Enhanced solubility |

| 1-(3,5-Dimethoxybenzyl)piperidine | Methoxy groups instead of chlorine | Neuroprotective | Potentially less toxic |

Antiviral Efficacy

Research has demonstrated that 1-(3,5-Dichlorobenzoyl)piperidine effectively inhibits HIV-1 infection in vitro. In one study, it was shown to significantly reduce viral load in cell cultures by blocking CCR5 receptor interactions.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the compound for enhanced efficacy. For instance, modifications to the benzoyl moiety have been explored to improve metabolic stability and selectivity against other receptors .

Pain Management Research

Recent studies have also investigated the potential of piperidine derivatives in pain management. Compounds with similar structures have shown anti-nociceptive effects in models of neuropathic pain, indicating that 1-(3,5-Dichlorobenzoyl)piperidine may also hold promise in this area .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.